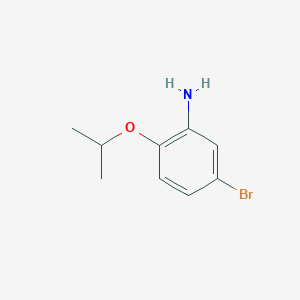

5-Bromo-2-isopropoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBJGAIDWQCWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-isopropoxyaniline physical and chemical properties

An In-Depth Technical Guide to 5-Bromo-2-isopropoxyaniline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document moves beyond a simple data sheet to offer insights into the compound's structural features, reactivity, and strategic applications. We will explore the causality behind its chemical behavior and its utility as a versatile building block for complex molecular architectures.

Molecular Identity and Structural Characteristics

This compound (CAS No. 1019442-22-8) is a substituted aniline derivative featuring a bromine atom and an isopropoxy group on the benzene ring.[] These substitutions create a unique electronic and steric environment that dictates its reactivity and utility.

The fundamental structure is visualized below. The ortho-isopropoxy and para-bromo substituents relative to the amine group are key to its chemical personality.

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1019442-22-8 | [] |

| Molecular Formula | C₉H₁₂BrNO | [][2] |

| Molecular Weight | 230.10 g/mol | [] |

| IUPAC Name | 5-bromo-2-(propan-2-yloxy)aniline | [] |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)N | [][2] |

| InChI | InChI=1S/C9H12BrNO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 | [][2] |

| InChIKey | ZLBJGAIDWQCWTD-UHFFFAOYSA-N |[][2] |

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The presence of the amine and ether groups allows for hydrogen bonding, while the overall structure contributes to a moderate degree of lipophilicity, a critical parameter in drug design.

Table 2: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 296.3 ± 20.0 °C at 760 mmHg | [] |

| Density | 1.4 ± 0.1 g/cm³ | [] |

| Predicted pKa | 4.48 ± 0.11 | [3] |

| Predicted XlogP | 2.7 |[2] |

-

Solubility & Storage: While specific solubility data is limited, its structure suggests solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. Due to the aniline moiety's sensitivity to oxidation and light, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature.[3]

Spectroscopic Profile: A Structural Verification Protocol

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. The following sections describe the expected spectral characteristics, providing a self-validating system for researchers.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The three aromatic protons will appear as multiplets or doublets in the aromatic region (approx. 6.5-7.5 ppm). The methine proton (-CH) of the isopropoxy group would present as a septet around 4.5 ppm, while the six equivalent methyl protons (-CH₃) would appear as a doublet further upfield, near 1.3 ppm. The amine (-NH₂) protons typically appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons will resonate in the 110-150 ppm range, with the carbon attached to the oxygen appearing most downfield. The methine and methyl carbons of the isopropoxy group will have characteristic shifts around 70 ppm and 22 ppm, respectively.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[4]

-

N-H Stretching: Symmetrical and asymmetrical stretching of the primary amine will result in two characteristic bands in the 3300-3500 cm⁻¹ region.[5]

-

C-H Stretching: Aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively.

-

C-O-C Stretching: A strong, characteristic band for the alkyl aryl ether linkage is expected around 1200-1250 cm⁻¹.

-

C-Br Stretching: A band in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the carbon-bromine bond.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak [M]⁺. Crucially, due to the presence of bromine, there will be a distinctive isotopic pattern with two peaks of nearly equal intensity at m/z 230 and 232, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.

Plausible Synthetic Workflow

A common strategy for synthesizing substituted anilines involves a multi-step process starting from commercially available precursors. One logical pathway involves the protection of an aminophenol, followed by etherification, bromination, and deprotection, or a sequence of nitration, bromination, etherification, and reduction.[6]

Caption: A plausible synthetic route to this compound.

Experimental Protocol Insight (Williamson Ether Synthesis):

-

Rationale: The synthesis leverages the nucleophilic character of the phenoxide ion, formed by deprotonating 2-Amino-4-bromophenol with a mild base like potassium carbonate (K₂CO₃). The choice of a non-nucleophilic base is critical to avoid side reactions with the electrophile.

-

Execution: The aminophenol is dissolved in a polar aprotic solvent (e.g., acetone or DMF). K₂CO₃ is added to generate the phenoxide in situ.

-

Reaction: 2-bromopropane is added, and the mixture is heated to reflux. The phenoxide displaces the bromide in an Sₙ2 reaction to form the isopropoxy ether linkage.

-

Workup: After the reaction is complete, an aqueous workup removes inorganic salts, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Core Chemical Reactivity

The reactivity of the aromatic ring is governed by the interplay of its three substituents. The amino and isopropoxy groups are potent electron-donating groups that activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions. The bromine atom, while deactivating due to its inductive effect, also acts as an ortho-, para-director.

This electronic profile makes the molecule a versatile substrate for further functionalization, particularly in metal-catalyzed cross-coupling reactions.

Caption: Common cross-coupling reactions utilizing the C-Br bond.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a strategically designed building block for pharmaceutical development.

-

Scaffold for Bioactive Molecules: Substituted anilines are privileged structures found in a vast array of approved drugs.[7] This molecule provides a pre-functionalized core, saving synthetic steps and allowing for rapid diversification.

-

Handle for Library Synthesis: The bromine atom serves as a crucial attachment point for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination. This enables medicinal chemists to systematically introduce a wide variety of substituents at this position, creating libraries of related compounds for structure-activity relationship (SAR) studies. For instance, derivatives of bromo-substituted phenylpyrimidines have been investigated as novel ULK1 inhibitors for cancer therapy, demonstrating the utility of this chemical motif.[8]

-

Modulation of Physicochemical Properties: The isopropoxy group is often introduced to enhance metabolic stability by blocking potential sites of oxidation. It also increases lipophilicity (as indicated by the XlogP of 2.7), which can improve cell permeability and target engagement, a key consideration for molecules designed to act on intracellular targets.[2][9]

Safety and Handling: A Trustworthy Protocol

As with all aniline derivatives, this compound should be handled with care in a well-ventilated area or chemical fume hood.[10] While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds suggest the following hazards and precautions.[11][12][13]

-

GHS Hazard Statements: Likely to be classified as harmful if swallowed, toxic in contact with skin, and causing skin and eye irritation.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[10][14]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light and oxidizing agents.[12][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the strategic placement of its functional groups. The interplay between the nucleophilic amine, the sterically and electronically influential isopropoxy group, and the synthetically versatile bromine atom makes it an invaluable tool for researchers in drug discovery. Its well-defined physicochemical and spectroscopic properties, coupled with its predictable reactivity, provide a reliable platform for the synthesis of novel, complex molecules with therapeutic potential.

References

- Smolecule. (2024-01-05). 5-Bromo-3-fluoro-2-isopropoxyaniline.

- BOC Sciences. CAS 1019442-22-8 this compound.

- PubChemLite. This compound (C9H12BrNO).

- Thermo Fisher Scientific. (2021-12-25). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024-09-08). SAFETY DATA SHEET.

- PubChem. 5-Bromo-2-(2-bromo-1,1-difluoroethoxy)aniline.

- TCI Chemicals. SAFETY DATA SHEET.

- Dalal, S., et al. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.

- opnMe.com. Beyond the Rule of Five: Scouting for Novel Formulation Approaches.

- Spectrum Chemical. (2016-09-09). SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- ChemicalBook. This compound CAS#: 1019442-22-8.

- PubChem. 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline.

- BLD Pharm. 1251863-44-1|3-Bromo-5-isopropoxyaniline.

- Matrix Scientific. 1369896-20-7 Cas No. | 2-Bromo-5-isopropoxyaniline.

- University of Pardubice. Table of Characteristic IR Absorptions.

- PubChemLite. 5-bromo-2-(prop-2-en-1-yloxy)aniline (C9H10BrNO).

- ChemScene. 1251863-44-1 | 3-Bromo-5-isopropoxyaniline.

- Dayaram, A. (n.d.). The Chemical Properties and Applications of N-Acetyl-2-Bromo-5-Methoxyaniline.

- National Institute of Standards and Technology. Aniline - the NIST WebBook.

- Meenakumari, M., & Girija, R. (2022-07-29). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Pharmaceutical Negative Results, 13(S2), 163-170.

- Ramirez-Contreras, R., et al. (2022). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2022(2), M1367.

- Sigma-Aldrich. 3-Isopropoxyaniline 97%.

- Wang, Y., et al. (2020-12-15). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782.

- ChemicalBook. 2-Bromoaniline(615-36-1) IR Spectrum.

Sources

- 2. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]

- 3. This compound CAS#: 1019442-22-8 [chemicalbook.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Aniline [webbook.nist.gov]

- 6. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencescholar.us [sciencescholar.us]

- 8. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OPEN INNOVATION PLATFORM - Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research – Facilitated Through opnMe.com [drug-dev.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Bromo-2-isopropoxyaniline (CAS 1019442-22-8)

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identity and Overview

5-Bromo-2-isopropoxyaniline is a substituted aniline derivative that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, an isopropoxy group, and an amino group on the benzene ring, provides multiple reactive sites for the construction of more complex molecules. This makes it a compound of interest for researchers in medicinal chemistry and materials science, particularly in the synthesis of novel pharmaceutical intermediates and other functionalized aromatic compounds.

| Identifier | Value |

| CAS Number | 1019442-22-8 |

| IUPAC Name | 5-bromo-2-(propan-2-yloxy)aniline[] |

| Molecular Formula | C₉H₁₂BrNO[] |

| Molecular Weight | 230.10 g/mol [] |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)N[] |

| InChI Key | ZLBJGAIDWQCWTD-UHFFFAOYSA-N[] |

digraph "5_Bromo_2_isopropoxyaniline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,0!"]; C2 [label="C", pos="1.8,1.2!"]; C3 [label="C", pos="1.2,2.4!"]; C4 [label="C", pos="0,2.4!"]; C5 [label="C", pos="-0.6,1.2!"]; Br1 [label="Br", pos="2.4,3.6!"]; O1 [label="O", pos="-1.8,1.2!"]; C6 [label="C", pos="-2.7,0.3!"]; C7 [label="C", pos="-2.4,-1.2!"]; C8 [label="C", pos="-4.2,0.3!"]; H_N1 [label="H", pos="-0.5,-0.8!"]; H_N2 [label="H", pos="0.5,-0.8!"]; H_C1 [label="H", pos="1.7,-0.8!"]; H_C2 [label="H", pos="2.8,1.2!"]; H_C4 [label="H", pos="-0.5,3.2!"]; H_C6 [label="H", pos="-2.4,1.1!"]; H_C7_1 [label="H", pos="-1.8,-1.5!"]; H_C7_2 [label="H", pos="-2.9,-1.9!"]; H_C7_3 [label="H", pos="-3.2,-0.9!"]; H_C8_1 [label="H", pos="-4.5,1.1!"]; H_C8_2 [label="H", pos="-4.5,-0.5!"]; H_C8_3 [label="H", pos="-4.9,0.1!"];

// Aromatic ring bonds C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C1 [style=double];

// Substituent bonds C1 -- N1; C5 -- O1; C3 -- Br1; O1 -- C6; C6 -- C7; C6 -- C8;

// Hydrogen bonds N1 -- H_N1; N1 -- H_N2; C1 -- H_C1; C2 -- H_C2; C4 -- H_C4; C6 -- H_C6; C7 -- H_C7_1; C7 -- H_C7_2; C7 -- H_C7_3; C8 -- H_C8_1; C8 -- H_C8_2; C8 -- H_C8_3; }

Section 2: Physicochemical Properties

The physicochemical properties of this compound are influenced by the interplay of its functional groups. The isopropoxy group imparts lipophilicity, while the amino group can participate in hydrogen bonding. The bromine atom increases the molecular weight and affects the compound's density and boiling point.

| Property | Value | Source/Comment |

| Physical State | Liquid | As listed by a supplier[2]. Experimental verification is recommended. |

| Boiling Point | 296.3 ± 20.0 °C | Predicted[] |

| Density | 1.4 ± 0.1 g/cm³ | Predicted[] |

| pKa | 4.48 ± 0.11 | Predicted |

| Solubility | Limited water solubility is expected based on analogous compounds. Good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol is anticipated. | Inferred from related structures[3] |

Section 3: Synthesis Methodology

A robust synthesis of this compound can be envisioned through a multi-step pathway starting from commercially available 4-bromophenol. The following protocol is a representative, literature-informed approach.

Step 1: Williamson Ether Synthesis of 1-Bromo-4-isopropoxybenzene

This initial step introduces the isopropoxy group onto the phenol.

-

Materials: 4-Bromophenol, Isopropyl bromide, Potassium carbonate (K₂CO₃), Acetone.

-

Protocol:

-

To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Add isopropyl bromide (1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield 1-bromo-4-isopropoxybenzene.

-

-

Causality: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide which then acts as a nucleophile, displacing the bromide from isopropyl bromide in an SN2 reaction. Acetone is a suitable polar aprotic solvent for this transformation.

Step 2: Nitration of 1-Bromo-4-isopropoxybenzene

This step introduces a nitro group, which will be later reduced to the desired amine. The isopropoxy group is an ortho-, para-director. Since the para position is blocked by the bromine atom, nitration is expected to occur at one of the ortho positions.

-

Materials: 1-Bromo-4-isopropoxybenzene, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).

-

Protocol:

-

Cool a flask containing concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 1-bromo-4-isopropoxybenzene (1.0 eq) to the sulfuric acid with stirring, maintaining the temperature below 10°C.

-

Prepare a nitrating mixture of nitric acid and sulfuric acid and cool it to 0°C.

-

Add the nitrating mixture dropwise to the solution of the starting material, keeping the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-bromo-4-isopropoxy-2-nitrobenzene.

-

-

Causality: The combination of nitric and sulfuric acids generates the nitronium ion (NO₂⁺), a powerful electrophile. The electron-donating isopropoxy group activates the aromatic ring towards electrophilic substitution.

Step 3: Reduction of 1-Bromo-4-isopropoxy-2-nitrobenzene

The final step is the reduction of the nitro group to an amine.

-

Materials: 1-Bromo-4-isopropoxy-2-nitrobenzene, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol (EtOH), Water.

-

Protocol:

-

To a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water, heat the mixture to reflux.

-

Add a solution of 1-bromo-4-isopropoxy-2-nitrobenzene (1.0 eq) in ethanol dropwise to the refluxing mixture.

-

Continue to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

-

Causality: Iron in the presence of a mild acid (generated from ammonium chloride in water) is a classic and effective reagent for the reduction of aromatic nitro groups to anilines.

Section 4: Predicted Spectroscopic Characterization

¹H NMR Spectroscopy

-

Isopropyl Group: A septet (1H) for the CH proton around δ 4.4-4.6 ppm and a doublet (6H) for the two methyl groups around δ 1.2-1.4 ppm.

-

Aromatic Protons: Three protons in the aromatic region (δ 6.5-7.5 ppm). The proton ortho to the amino group and meta to the bromine is expected to be the most upfield. The proton between the bromine and isopropoxy groups will likely be a doublet, and the proton ortho to the bromine will also be a doublet, with a small meta coupling.

-

Amino Group: A broad singlet (2H) for the NH₂ protons, with a chemical shift that can vary depending on the solvent and concentration (typically δ 3.5-4.5 ppm).

¹³C NMR Spectroscopy

-

Isopropyl Group: Two signals are expected: one for the methine carbon (CH) around δ 70-72 ppm and one for the two equivalent methyl carbons (CH₃) around δ 22-24 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons. The carbon bearing the isopropoxy group will be the most downfield (around δ 145-150 ppm), followed by the carbon attached to the amino group. The carbon attached to the bromine will be significantly upfield compared to an unsubstituted carbon, appearing around δ 110-115 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the isopropyl group just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A strong absorption for the aryl-alkyl ether C-O bond around 1200-1250 cm⁻¹.

-

C-Br Stretching: A peak in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed at m/z 230 and 232.

Section 5: Reactivity and Applications in Synthetic Chemistry

This compound is a versatile intermediate with several reactive sites that can be selectively functionalized.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.

-

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of aryl or heteroaryl boronic acids or esters to form biaryl structures. This is a powerful method for constructing complex molecular scaffolds.

-

Buchwald-Hartwig Amination: The C-Br bond can also undergo coupling with amines to introduce a second nitrogen-containing substituent.

-

Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis can be used to introduce alkynyl moieties.

Reactions of the Amino Group

The primary amino group is nucleophilic and can undergo a range of standard transformations:

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is often used to protect the amino group or to introduce new functional handles.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions.

Applications in Medicinal Chemistry

Substituted bromoanilines are common starting materials in the synthesis of kinase inhibitors and other targeted therapies. The isopropoxy group can serve to block a metabolic site or to improve the pharmacokinetic profile of a molecule. The bromine atom provides a convenient handle for late-stage functionalization, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Section 6: Safety and Handling

Based on the GHS information provided by suppliers for this compound and data for structurally related anilines, the following safety precautions should be observed:

-

GHS Pictograms:

-

Corrosion (GHS05)

-

Exclamation Mark (GHS07)

-

-

Signal Word: Danger[2]

-

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Handling:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from oxidizing agents.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Section 7: References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

AccelaChemBio. 1019442-22-8, this compound. Retrieved from [Link]

-

PubChemLite. 5-bromo-2-(prop-2-en-1-yloxy)aniline. Retrieved from [Link]

-

AOBChem USA. 5-Bromo-2-isopropylaniline. Retrieved from [Link]

-

The Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

PubChemLite. This compound. Retrieved from [Link]

-

Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid. Retrieved from

-

MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

-

Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Retrieved from

-

Arctom Scientific. CAS NO. 923148-28-1 | 5-Bromo-2-(propan-2-yl)aniline | Catalog BD-A1065827. Retrieved from [Link]

-

SpectraBase. 5-bromo-2-(4-methoxyanilino)-1H-benzo[de]isoquinoline-1,3(2H)-dione - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. 5-Bromo-2-(2-bromo-1,1-difluoroethoxy)aniline. Retrieved from [Link]

-

Google Patents. US12064422B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea. Retrieved from

-

Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Retrieved from

-

Arctom Scientific. CAS NO. 1369896-20-7 | 2-Bromo-5-isopropoxyaniline | Catalog BD-A751960. Retrieved from [Link]

-

Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol. Retrieved from

-

Google Patents. US9156842B2 - Process for preparing 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl). Retrieved from

-

Google Patents. US8088960B2 - Process for the production of substituted bromobenzenes. Retrieved from

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

Sources

IUPAC name for 5-Bromo-2-isopropoxyaniline

An In-Depth Technical Guide to 5-Bromo-2-isopropoxyaniline: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a substituted aniline derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature—featuring an amine, a bromine atom, and an isopropoxy ether on an aromatic scaffold—renders it a highly versatile intermediate for constructing complex molecular architectures. The strategic placement of these functional groups allows for sequential, regioselective modifications, making it a valuable precursor for novel pharmaceutical agents and advanced materials.

The presence of a bromine atom facilitates a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. The nucleophilic amino group is a key handle for amidation, sulfonylation, and diazotization reactions, while the sterically bulky isopropoxy group modulates the electronic properties and lipophilicity of the molecule. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and key applications of this compound, grounding its utility in established chemical principles and field-proven insights.

Part 1: Structural and Physicochemical Characterization

A thorough understanding of a compound's fundamental properties is paramount for its effective application. This section details the structural identifiers and physicochemical characteristics of this compound.

Chemical Identity

The compound is unambiguously identified by several key descriptors, summarized below.

| Identifier | Value | Source |

| IUPAC Name | 5-bromo-2-propan-2-yloxyaniline | [] |

| CAS Number | 1019442-22-8 | [][2][3] |

| Molecular Formula | C₉H₁₂BrNO | [][3] |

| Molecular Weight | 230.10 g/mol | [] |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)N | [][4] |

| InChI Key | ZLBJGAIDWQCWTD-UHFFFAOYSA-N | [] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reaction media, its purification requirements, and its potential ADME (Absorption, Distribution, Metabolism, Excretion) profile when incorporated into larger drug molecules.

| Property | Value | Source / Method |

| Boiling Point | 296.3 ± 20.0 °C (at 760 mmHg) | [] |

| Density | 1.4 ± 0.1 g/cm³ | [] |

| pKa | 4.48 ± 0.11 | Predicted[2] |

| XLogP | 2.7 | Predicted[4] |

The predicted pKa of 4.48 suggests the aniline moiety is weakly basic, a characteristic influenced by the electron-donating isopropoxy group and the electron-withdrawing bromine atom.[2] The XLogP value of 2.7 indicates moderate lipophilicity, a crucial parameter in drug design for balancing solubility and membrane permeability.[4]

Anticipated Spectroscopic Profile

While specific experimental spectra require acquisition, the structure of this compound allows for the confident prediction of its key spectroscopic features.

-

¹H NMR (Proton NMR): The spectrum is expected to show a doublet around 1.3 ppm (6H) for the two methyl groups of the isopropoxy moiety and a septet around 4.5 ppm (1H) for the methine proton. The aromatic region should display three distinct signals corresponding to the protons on the benzene ring. A broad singlet, corresponding to the -NH₂ protons, would also be present, and its chemical shift would be solvent-dependent.

-

¹³C NMR (Carbon NMR): The spectrum would show nine distinct carbon signals. The isopropoxy group would be represented by two signals: one around 22 ppm for the methyl carbons and another around 71 ppm for the methine carbon. The aromatic region would display six signals, with the carbons directly attached to bromine, oxygen, and nitrogen showing characteristic shifts.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching (aromatic and aliphatic), C-O-C stretching for the ether linkage (around 1200-1000 cm⁻¹), and a C-Br stretching band in the fingerprint region (typically below 600 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at 142.8 Ų, have been calculated and can aid in identification.[4]

Part 2: Synthesis and Manufacturing Workflow

As a building block, an efficient and scalable synthetic route to this compound is critical. While multiple pathways are conceivable, a robust three-step synthesis starting from commercially available 4-bromo-2-nitrophenol is proposed below. This approach leverages two fundamental and reliable transformations in organic chemistry: the Williamson ether synthesis and the reduction of an aromatic nitro group.

Proposed Synthetic Pathway

Sources

The Strategic Utility of 5-Bromo-2-isopropoxyaniline in Contemporary Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Complex Molecular Architectures

In the landscape of modern medicinal chemistry, the strategic selection of foundational building blocks is a critical determinant of success in the design and synthesis of novel therapeutic agents. Among the vast arsenal of chemical scaffolds available to researchers, substituted anilines represent a privileged class of compounds, prized for their synthetic versatility and their prevalence in a wide array of biologically active molecules. This guide provides a comprehensive technical overview of 5-Bromo-2-isopropoxyaniline, a key intermediate whose unique structural and electronic features make it a valuable asset in the construction of complex molecular architectures for drug discovery and development. With a molecular formula of C9H12BrNO and a molecular weight of 230.10 g/mol , this compound offers a strategically positioned bromine atom and an isopropoxy group on an aniline core, providing multiple avenues for synthetic elaboration and diversification.[1][2][]

This document will delve into the core physicochemical properties of this compound, provide a detailed, field-proven synthesis protocol, outline a robust analytical workflow for its characterization, and explore its burgeoning applications as a pivotal building block in the synthesis of pharmacologically active compounds, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Structural Attributes

The strategic utility of this compound stems from the interplay of its constituent functional groups, which impart a unique combination of reactivity and steric and electronic properties.

| Property | Value | Source |

| Molecular Formula | C9H12BrNO | [1][2][] |

| Molecular Weight | 230.10 g/mol | [1][2][] |

| IUPAC Name | 5-bromo-2-(propan-2-yloxy)aniline | [] |

| CAS Number | 1019442-22-8 | [] |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)N | [2] |

| InChIKey | ZLBJGAIDWQCWTD-UHFFFAOYSA-N | [2] |

The presence of the bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[4] The isopropoxy group at the 2-position, a bulky and lipophilic moiety, can influence the molecule's solubility and its interactions with biological targets. Furthermore, the amino group at the 1-position serves as a key nucleophile and a site for further functionalization, allowing for the construction of amides, sulfonamides, and other critical pharmacophores.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence, starting from commercially available precursors. The following protocol is a representative example based on established synthetic transformations for analogous compounds.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 4-Bromophenol

-

To a stirred solution of 4-bromophenol in a suitable solvent (e.g., glacial acetic acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to yield 4-bromo-2-nitrophenol.

Step 2: O-Isopropylation of 4-Bromo-2-nitrophenol

-

Dissolve 4-bromo-2-nitrophenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base (e.g., potassium carbonate or sodium hydride) to the solution to deprotonate the phenolic hydroxyl group.

-

To this mixture, add 2-bromopropane and heat the reaction to a suitable temperature (e.g., 60-80 °C).

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-bromo-4-isopropoxy-2-nitrobenzene.

Step 3: Reduction of the Nitro Group

-

Dissolve the 1-bromo-4-isopropoxy-2-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, metal-acid combinations like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can be used.

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

After completion, filter off the catalyst (if used) and neutralize the reaction mixture.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the final product, this compound.

graph Synthesis_Workflow {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="4-Bromophenol"];

B [label="Nitration\n(HNO3, H2SO4)"];

C [label="4-Bromo-2-nitrophenol"];

D [label="O-Isopropylation\n(2-Bromopropane, K2CO3)"];

E [label="1-Bromo-4-isopropoxy-2-nitrobenzene"];

F [label="Reduction\n(H2, Pd/C)"];

G [label="this compound"];

A -> B [xlabel="Step 1"];

B -> C;

C -> D [xlabel="Step 2"];

D -> E;

E -> F [xlabel="Step 3"];

F -> G;

}

Caption: Analytical workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a variety of pharmacologically active compounds, with its application being particularly prominent in the development of kinase inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug discovery efforts.

The aniline moiety of this compound can serve as a key pharmacophore that interacts with the hinge region of the ATP-binding pocket of kinases. The bromine atom provides a site for the introduction of larger, often heterocyclic, groups through cross-coupling reactions, which can occupy other regions of the ATP-binding site and enhance potency and selectivity.

For instance, substituted anilines are core components of numerous approved kinase inhibitors. The strategic placement of the isopropoxy group in this compound can also contribute to favorable interactions within the kinase active site and improve the overall physicochemical properties of the final inhibitor. While specific examples detailing the direct use of this compound in publicly disclosed kinase inhibitor synthesis are emerging, its structural motifs are highly analogous to those found in established kinase inhibitor scaffolds. For example, the core structure is present in derivatives designed as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of immune signaling.[5]

Conclusion

This compound is a strategically important and versatile building block in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its synthetic tractability, make it an attractive starting material for the creation of complex and diverse molecular libraries. The presence of multiple reactive sites allows for a high degree of molecular diversification, which is essential in the optimization of lead compounds. As the quest for novel and more effective therapeutics continues, the utility of well-designed building blocks like this compound will undoubtedly continue to grow, paving the way for the discovery of the next generation of innovative medicines.

References

- Smolecule. (2024, January 5). 5-Bromo-3-fluoro-2-isopropoxyaniline.

- Vulcanchem. (n.d.). 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride - 1376298-90-6.

- ChemicalBook. (n.d.). 5-bromo-2-(propan-2-yloxy)aniline.

- ResearchGate. (n.d.). Studies on the synthesis of compounds with high pharmacological activity using acenaphthoquinone.

- Benchchem. (n.d.). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.

- The Royal Society of Chemistry. (n.d.). Supporting Information for ....

- Hosseinzadeh, R., et al. (2012).

- PubChemLite. (n.d.). This compound (C9H12BrNO).

- PubChemLite. (n.d.). 5-bromo-2-(prop-2-en-1-yloxy)aniline.

- BOC Sciences. (n.d.). CAS 1019442-22-8 this compound - Building Block.

- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 213, 113175.

- Google Patents. (n.d.). US4124640A - Process for producing alkoxyanilines.

- Taylor & Francis Online. (2025, December 16). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.

- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid.

- MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(1), 123.

- PubChem. (n.d.). 5-Bromo-2-(2-bromo-1,1-difluoroethoxy)aniline.

- National Center for Biotechnology Information. (2024, January 2). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives.

- Parchem. (n.d.). 5-bromo-2-(propan-2-yl)aniline (Cas 923148-28-1).

- Google Patents. (n.d.). UNITED STATES PATENT OFFICE.

- Google Patents. (2018, April 27). ( 12 ) United States Patent.

- MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.

- Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry.

- BLD Pharm. (n.d.). 138505-25-6|5-Bromo-2-isopropoxybenzaldehyde.

- Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

- National Center for Biotechnology Information. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia.

- MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

- International Journal of Pharmaceutical and Clinical Research. (2022, July 29). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from International Journal of Pharmaceutical and Clinical Research.

- SIELC Technologies. (n.d.). Separation of 2,4-Dichloro-5-isopropoxyaniline on Newcrom R1 HPLC column.

- Google Patents. (2021, September 2). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis.

- De Gruyter. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.

- MDPI. (n.d.). NMR Characterization of Lignans.

- Benchchem. (n.d.). A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by High-Performance Liquid Chromatography (HPLC).

Sources

- 1. 5-bromo-2-(propan-2-yloxy)aniline [m.chemicalbook.com]

- 2. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]

- 4. journals.umz.ac.ir [journals.umz.ac.ir]

- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 5-Bromo-2-isopropoxyaniline

Foreword: The Imperative of Spectral Data in Modern Drug Development

In the landscape of contemporary pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For researchers, scientists, and drug development professionals, the ability to interpret spectral data with precision is not merely a technical skill but a critical component of the innovation pipeline. This guide provides an in-depth analysis of the spectral characteristics of 5-Bromo-2-isopropoxyaniline, a substituted aniline derivative with potential applications in medicinal chemistry. While experimental data for this specific molecule is not publicly available, this paper will leverage established spectroscopic principles and predicted data to offer a comprehensive analytical framework. Our approach is grounded in decades of field-proven insights, ensuring that the methodologies and interpretations presented herein are both scientifically rigorous and practically applicable.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectral fingerprint. The interplay of the electron-donating amino and isopropoxy groups with the electron-withdrawing bromine atom creates a nuanced electronic environment, which is reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrNO | [1] |

| Molecular Weight | 230.10 g/mol | [1] |

| IUPAC Name | 5-bromo-2-(propan-2-yloxy)aniline | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: NMR Spectrum Acquisition

The following is a generalized, best-practice protocol for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Predicted ¹H NMR Spectrum and Interpretation

Based on established substituent effects on aromatic systems, the following ¹H NMR spectrum is predicted for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.8 - 7.0 | Doublet | 1H | H-6 | Ortho to the electron-donating amino group, expected to be upfield. |

| ~ 6.7 - 6.9 | Doublet of doublets | 1H | H-4 | Influenced by both the ortho amino group and the meta bromo and isopropoxy groups. |

| ~ 6.6 - 6.8 | Doublet | 1H | H-3 | Ortho to the electron-donating isopropoxy group, expected to be upfield. |

| ~ 4.4 - 4.6 | Septet | 1H | -CH(CH₃)₂ | Characteristic splitting pattern for a proton coupled to six equivalent protons. |

| ~ 3.5 - 4.5 | Broad singlet | 2H | -NH₂ | Chemical shift can vary depending on solvent and concentration due to hydrogen bonding. |

| ~ 1.3 - 1.4 | Doublet | 6H | -CH(CH ₃)₂ | Coupled to the methine proton, resulting in a doublet. |

The causality behind these assignments lies in the electronic effects of the substituents. The amino and isopropoxy groups are ortho, para-directing and activating, thus shielding the protons at these positions and shifting their signals upfield. Conversely, the bromine atom is deactivating and will have a lesser, but still notable, effect on the chemical shifts of the aromatic protons.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum provides complementary information about the carbon framework.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 - 150 | C-2 | Attached to the electronegative oxygen of the isopropoxy group, resulting in a downfield shift. |

| ~ 140 - 145 | C-1 | Attached to the nitrogen of the amino group. |

| ~ 120 - 125 | C-4 | Aromatic carbon. |

| ~ 115 - 120 | C-6 | Aromatic carbon. |

| ~ 110 - 115 | C-3 | Aromatic carbon. |

| ~ 105 - 110 | C-5 | Attached to the electronegative bromine atom, leading to a downfield shift relative to an unsubstituted carbon, but the effect is less pronounced than for oxygen or nitrogen. |

| ~ 70 - 75 | -C H(CH₃)₂ | Aliphatic carbon attached to oxygen. |

| ~ 20 - 25 | -CH(C H₃)₂ | Aliphatic methyl carbons. |

The chemical shifts of the aromatic carbons are influenced by the electron-donating and -withdrawing nature of the substituents. Carbons directly attached to heteroatoms (O, N, Br) are generally shifted downfield.

Caption: Correlation of molecular structure with predicted NMR shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

A standard protocol for obtaining an IR spectrum of a solid sample is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands. Aromatic compounds typically show a C-H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) | Characteristic of a primary amine. |

| 3300 - 3400 | Medium | N-H stretch (symmetric) | Characteristic of a primary amine. |

| 2850 - 3000 | Medium-Strong | C-H stretch (aliphatic) | From the isopropoxy group. |

| ~ 3030 | Weak | C-H stretch (aromatic) | Typical for C-H bonds on a benzene ring.[2] |

| 1580 - 1620 | Medium-Strong | C=C stretch (aromatic) | Characteristic of the benzene ring. |

| 1450 - 1550 | Medium-Strong | C=C stretch (aromatic) | Characteristic of the benzene ring. |

| 1200 - 1250 | Strong | C-O stretch (aryl ether) | Due to the isopropoxy group attached to the aromatic ring. |

| 1000 - 1100 | Strong | C-N stretch | Characteristic of an aromatic amine. |

| 800 - 900 | Strong | C-H out-of-plane bend | The position of this band can be indicative of the substitution pattern on the aromatic ring. |

| 500 - 600 | Medium | C-Br stretch | Characteristic of a bromo-substituted aromatic compound. |

The presence of the two N-H stretching bands confirms the primary amine functionality. The strong C-O stretching band is indicative of the ether linkage, and the various C-H and C=C stretching and bending vibrations confirm the presence of the substituted aromatic ring and the aliphatic isopropoxy group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrum Acquisition

A typical protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

The sample is vaporized in the ion source.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).

-

-

Mass Analysis and Detection:

-

The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

-

Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺• and [M+2]⁺•) of nearly equal intensity.

| m/z (predicted) | Ion | Rationale |

| 229/231 | [C₉H₁₂⁷⁹BrNO]⁺• / [C₉H₁₂⁸¹BrNO]⁺• | Molecular ion (M⁺•) peak. The two peaks are due to the two isotopes of bromine.[4] |

| 214/216 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropoxy group. |

| 186/188 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. |

| 172/174 | [M - C₃H₇O]⁺ | Loss of the isopropoxy radical. |

| 92 | [C₆H₆N]⁺ | A common fragment in the mass spectra of anilines, corresponding to the aniline radical cation after loss of the bromo and isopropoxy groups.[5] |

The fragmentation pattern provides a self-validating system for the proposed structure. The characteristic isotopic pattern of bromine is a key diagnostic feature, and the observed fragment ions are consistent with the cleavage of the bonds in the isopropoxy group and the loss of substituents from the aromatic ring.

Sources

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]

- 5. Solved Below is the mass spectrum of 4-bromoaniline. Analyze | Chegg.com [chegg.com]

Solubility of 5-Bromo-2-isopropoxyaniline in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-2-isopropoxyaniline in Organic Solvents

Executive Summary

This compound is a substituted aniline derivative of increasing interest in synthetic and medicinal chemistry. Its utility as a building block in the development of novel chemical entities is contingent upon a thorough understanding of its fundamental physicochemical properties, chief among them being its solubility in various organic solvents. This technical guide addresses the notable absence of comprehensive, publicly available quantitative solubility data for this compound. Instead of merely reporting existing data, this document serves as a predictive framework and a practical methodological resource. By analyzing the molecule's structural attributes, we infer its solubility profile based on the principles of intermolecular forces. Furthermore, we provide detailed, self-validating experimental protocols for the precise, quantitative determination of its solubility, empowering researchers, scientists, and drug development professionals to generate reliable data tailored to their specific applications.

Introduction to this compound

This compound is an aromatic amine whose molecular architecture is distinguished by a bromine atom and an isopropoxy group on the aniline ring. This combination of functional groups imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. A precise understanding of its solubility is a critical prerequisite for optimizing reaction conditions, developing robust purification and crystallization protocols, and formulating final products.

Table 1: Chemical Identity and Key Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-bromo-2-propan-2-yloxyaniline | [1] |

| CAS Number | 1019442-22-8 | [] |

| Molecular Formula | C₉H₁₂BrNO | [1] |

| Molecular Weight | 230.10 g/mol | [1] |

| Predicted XlogP | 2.7 | [1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [3] |

| Hydrogen Bond Acceptors | 2 (from -N and -O-) | [3] |

The Role of Molecular Structure in Solubility

The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] The principle of "like dissolves like" provides a foundational predictive tool, suggesting that solubility is maximized when the intermolecular interactions of the solute and solvent are similar.[5] The structure of this compound offers several key features that dictate these interactions:

-

Amino Group (-NH₂): The primary amine is a polar functional group capable of acting as a hydrogen bond donor. This facilitates strong interactions with polar protic solvents (e.g., alcohols).[6]

-

Isopropoxy Group (-OCH(CH₃)₂): The ether oxygen atom can act as a hydrogen bond acceptor. The bulky, non-polar isopropyl moiety contributes to the molecule's lipophilicity and can engage in van der Waals (specifically, London dispersion) forces with non-polar solvents.[7]

-

Aromatic Ring: The benzene ring is largely non-polar and contributes to solubility in solvents with similar aromatic character (e.g., toluene) through π-π stacking and dispersion forces.[8]

-

Bromine Atom (-Br): As a large, polarizable atom, bromine enhances London dispersion forces and contributes to the molecule's overall molecular weight and density.[9]

The predicted XlogP value of 2.7 suggests a moderate degree of lipophilicity, indicating that the compound will not be highly soluble in water but will have favorable interactions with a range of organic solvents.[1]

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, a qualitative solubility profile for this compound can be predicted. This serves as an essential starting point for solvent selection in experimental design.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Key Solute-Solvent Interactions | Predicted Solubility |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | Moderate to High |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-Dipole, Dispersion | High |

| Moderately Polar | Dichloromethane, Ethyl Acetate | Dipole-Dipole, Dispersion | High |

| Non-Polar Aromatic | Toluene, Benzene | Dispersion, π-π Stacking | Moderate |

| Non-Polar Aliphatic | Hexane, Heptane | Dispersion | Low |

The following diagram illustrates the primary intermolecular forces at play between this compound and different solvent classes.

Caption: Intermolecular forces governing solubility.

Standardized Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a robust experimental methodology is required. The isothermal gravimetric method is a gold-standard technique that is reliable, straightforward, and provides direct measurement of solubility.[10]

Isothermal Gravimetric Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Thermostatic shaker or orbital incubator

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps (e.g., 10 mL)

-

Volumetric flasks

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Drying oven

Protocol:

-

Preparation: Pre-weigh and label several glass vials.

-

Solvent Addition: Add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to each vial.

-

Solute Addition: Add an excess amount of this compound to each vial. The key is to ensure a visible amount of undissolved solid remains after equilibration, confirming that the solution is saturated.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.1 °C). Allow the mixture to equilibrate for a minimum of 24 hours. A longer period (48-72 hours) is recommended to ensure equilibrium is fully reached, especially for viscous solvents. Causality Check: This step is critical to ensure the measured solubility represents the true thermodynamic equilibrium, not a kinetically trapped supersaturated or undersaturated state.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a volumetric pipette. Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed vial. Causality Check: Filtration is a mandatory step to remove all undissolved microscopic solid particles, which would otherwise lead to a significant overestimation of solubility.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven under a gentle stream of nitrogen or under vacuum at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C).

-

Mass Determination: Once the solvent is completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial. The difference between this final mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of aliquot taken (mL)) * 100

The diagram below outlines the logical workflow for this gravimetric determination.

Caption: Experimental workflow for gravimetric solubility determination.

Safety and Handling Considerations

While a specific safety data sheet (SDS) for this compound may not be widely available, it should be handled with the care afforded to other substituted anilines. Aromatic amines as a class can be harmful if swallowed, inhaled, or in contact with skin.[11] Standard laboratory safety practices should be strictly followed:

-

Handle the compound in a well-ventilated fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Avoid creating and inhaling dust.

-

Wash hands thoroughly after handling.[13]

Conclusion

This compound presents a solubility profile governed by a balance of hydrogen bonding, dipole-dipole interactions, and London dispersion forces. It is predicted to be highly soluble in polar aprotic and moderately polar solvents, with moderate solubility in polar protic and non-polar aromatic solvents, and low solubility in non-polar aliphatic solvents. This guide provides the theoretical foundation for understanding these characteristics and, more importantly, offers a detailed, actionable protocol for their precise experimental determination. The generation of such fundamental data is an indispensable step in unlocking the full potential of this versatile chemical intermediate in research and development.

References

- Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449–4454.

- EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.

- PubChemLite. (n.d.). This compound (C9H12BrNO).

- ResearchGate. (n.d.). Solubility experiments of aniline tetramer in different solvents.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- BYJU'S. (n.d.). Test for Amino Groups.

- Scribd. (n.d.). Chemistry Practical For Class 12th.

- Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry.

- Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.

- SlideShare. (n.d.). Exp 3 Identification of amine.

- PubChem. (n.d.). 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline.

- PubChem. (n.d.). 5-Bromo-2-(2-bromo-1,1-difluoroethoxy)aniline.

- Chemistry LibreTexts. (2021). 2.6: Intermolecular Force and Physical Properties of Organic Compounds.

- Vedantu. (n.d.). Aniline is soluble in which of the following organic class 12 chemistry CBSE.

- University of British Columbia. (n.d.). 5.1 Intermolecular Forces - Chemical Bonding and Organic Chemistry.

- PubChemLite. (n.d.). 5-bromo-2-(prop-2-en-1-yloxy)aniline (C9H10BrNO).

- PubChem. (n.d.). 5-Bromo-2-fluoroaniline.

- OpenStax. (2019). 10.1 Intermolecular Forces - Chemistry 2e.

Sources

- 1. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]

- 3. 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline | C9H11BrFNO | CID 43243981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aniline is soluble in which of the following organic class 12 chemistry CBSE [vedantu.com]

- 9. 5.1 Intermolecular Forces – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

The Strategic Utility of 5-Bromo-2-isopropoxyaniline in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. The careful orchestration of functional groups on a core scaffold can profoundly influence a molecule's synthetic accessibility, physicochemical properties, and ultimately, its biological activity. It is in this context that we turn our attention to 5-Bromo-2-isopropoxyaniline, a seemingly simple yet remarkably versatile chemical entity. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its inherent chemical logic, explore its utility in the synthesis of privileged scaffolds, and provide detailed, field-proven experimental protocols for its transformation into molecules of therapeutic interest. Our narrative is grounded in the principles of synthetic causality, offering not just procedures, but a rationale for the methodological choices that underpin the journey from this humble aniline to complex, bioactive architectures.

The Molecular Logic of this compound: A Triumvirate of Functionality

The medicinal chemistry potential of this compound stems from the interplay of its three key functional groups: the aniline, the bromine atom, and the isopropoxy group. Each imparts distinct reactivity and properties that can be strategically exploited in drug design.

-

The Aniline Moiety: The primary amine serves as a versatile nucleophile and a key anchor point for building molecular complexity. It readily participates in a wide array of chemical transformations, including amide bond formation, sulfonylation, and the construction of various nitrogen-containing heterocycles. In the context of drug-target interactions, the aniline nitrogen can act as a hydrogen bond donor, a crucial interaction for anchoring a ligand within a protein's binding site.

-

The Bromine Atom: Positioned at the 5-position of the aniline ring, the bromine atom is a powerful synthetic handle. Its primary role is to serve as an electrophilic site for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, enabling extensive exploration of the chemical space around the core scaffold. The bromine atom itself can also participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition in rational drug design.

-

The Isopropoxy Group: The ortho-isopropoxy group exerts a significant electronic and steric influence on the molecule. As an electron-donating group, it activates the aromatic ring towards electrophilic substitution and modulates the pKa of the aniline. Its steric bulk can influence the conformation of the molecule and its derivatives, which can be advantageous for achieving selective binding to a biological target. Furthermore, the isopropoxy group can enhance the lipophilicity of the molecule, a key parameter in determining its pharmacokinetic properties, such as cell membrane permeability and metabolic stability.

The strategic placement of these three functional groups creates a scaffold that is pre-disposed for diversification and optimization, making this compound a highly attractive starting material for library synthesis and lead optimization campaigns.

Application in the Synthesis of Privileged Scaffolds: The Case of Quinazolines

One of the most compelling applications of this compound is in the synthesis of quinazoline and quinazolinone scaffolds. These bicyclic heterocycles are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including numerous approved drugs.[1][2] Many quinazoline-based molecules exhibit potent anticancer activity, often by targeting key enzymes in signaling pathways, such as tyrosine kinases.[2][3]

The aniline functionality of this compound is a key component in the construction of the quinazoline ring system. Various synthetic strategies can be employed, often involving condensation with a carbonyl-containing component followed by cyclization. The bromine atom at the 6-position of the resulting quinazoline provides a convenient point for further derivatization to explore structure-activity relationships (SAR).

Below is a conceptual workflow for the synthesis of a 6-bromo-7-isopropoxyquinazoline derivative, a scaffold with significant potential for kinase inhibitor discovery.

Caption: Synthetic workflow for quinazoline derivatives.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The true power of this compound as a medicinal chemistry building block is unlocked through modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions are particularly noteworthy, as they allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds at the bromine-substituted position.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other drug classes.[4]

Experimental Protocol: Synthesis of 5-Aryl-2-isopropoxyaniline Derivatives

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.). The flask is evacuated and backfilled with argon three times.

-

Catalyst and Solvent Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) is added under a positive pressure of argon. Degassed 1,4-dioxane and water (4:1 v/v) are then added via syringe.

-

Reaction Conditions: The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst suitable for a broad range of Suzuki couplings.

-